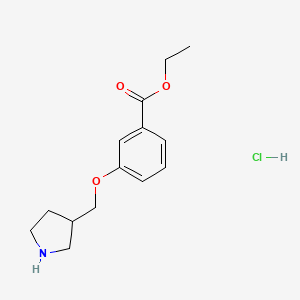![molecular formula C12H16ClF2NO B1397617 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219976-55-2](/img/structure/B1397617.png)
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2NO and a molecular weight of 263.71 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H16ClF2NO . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 263.71 g/mol , but other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
Anti-inflammatory Activities : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share a core structure with 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds showed promising anti-inflammatory activities and a wider safety margin compared to traditional drugs like indomethacin and piroxicam (Ikuta et al., 1987).
Synthesis of Chiral Aminomethyl-pyrrolidines : The preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, which are structurally related to the given compound, was described. These chiral functionalities are significant for developing new medicinal compounds (Suto et al., 1992).
Industrial Applications
Pyrrolidines in Industry : Pyrrolidines, a category encompassing compounds like this compound, are not only important in medicine but also in industry. They find applications as dyes or agrochemical substances, highlighting the versatility of this chemical class (Żmigrodzka et al., 2022).
Synthesis of Novel Derivatives : The synthesis of novel (Z,E)-1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives, which are structurally similar to the compound , showcases the potential for creating new chemicals with diverse applications (Zheng et al., 2011).
Biochemical Research and Development
Synthesis for Aminodideoxy Sugars : Research involving the synthesis of related pyrrolidine structures has contributed to the development of aminodideoxy sugars, indicating potential applications in biochemistry and drug development (Baer & Neilson, 1965).
Functionalized Pyrrolidines in Tumor Inhibition : Studies on functionalized pyrrolidines, similar in structure to this compound, have shown potential in inhibiting the growth of tumor cells, such as in glioblastoma and melanoma (Fiaux et al., 2005).
Eigenschaften
IUPAC Name |
3-[(2,4-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCBOJZEADHRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-55-2 | |
| Record name | Pyrrolidine, 3-[[(2,4-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397534.png)
![4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397535.png)
![Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397536.png)

![4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397541.png)
![2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397542.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397543.png)
![4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397545.png)
![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)
![3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397548.png)
![3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397549.png)
![2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397550.png)
![2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397553.png)
![4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397555.png)
